molecular formula C22H23ClN4O3S B11199071 4-amino-N~3~-(2-chlorobenzyl)-N~5~-(4-propoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(2-chlorobenzyl)-N~5~-(4-propoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11199071
M. Wt: 459.0 g/mol
InChI Key: PBSLJUSVTNCPBD-UHFFFAOYSA-N
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Description

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

IUPAC Name

4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C22H23ClN4O3S/c1-2-11-30-16-9-7-14(8-10-16)12-25-22(29)20-18(24)19(27-31-20)21(28)26-13-15-5-3-4-6-17(15)23/h3-10H,2,11-13,24H2,1H3,(H,25,29)(H,26,28)

InChI Key

PBSLJUSVTNCPBD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3Cl)N

Origin of Product

United States

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